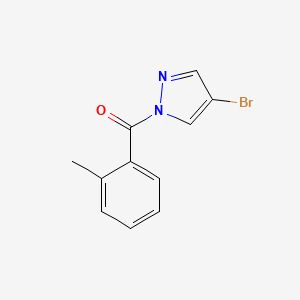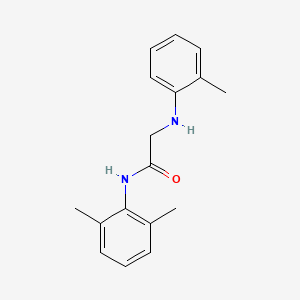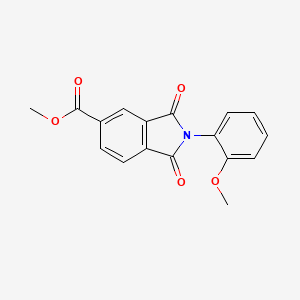![molecular formula C12H13N3OS2 B5554624 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)
3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to "3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide" involves several key steps, including the cyclization of thiosemicarbazides or thiohydrazides into thiadiazoles in the presence of a catalyst such as manganese(II) nitrate. For example, compounds similar to the one have been synthesized using manganese(II)-catalyzed reactions, which lead to the formation of thiadiazoles through the loss of H2O or H2S, depending on the starting materials used. The geometry optimization of these compounds has been performed using DFT methods, comparing well with single crystal X-ray data, indicating stable structures due to negative HOMO and LUMO energy values (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including "3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide", is characterized by intramolecular as well as intermolecular hydrogen bonding. These compounds often crystallize in the monoclinic system, with space groups varying depending on the specific substituents and molecular interactions present. The structural analysis through single-crystal X-ray data reveals detailed insights into the bonding patterns and stability of these molecules (Dani et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole derivatives involves various reactions such as oxidative dimerization, which can be catalyzed by specific reagents to form disubstituted thiadiazoles. These reactions are highly efficient and can yield products with high purity and in excellent yields. Such processes highlight the versatile chemical nature of thiadiazole compounds and their potential for further chemical modifications (Takikawa et al., 1985).
Physical Properties Analysis
The physical properties of "3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide" and related compounds depend significantly on their molecular structure. Factors such as molecular weight, crystalline structure, and the presence of specific functional groups influence their solubility, melting points, and other physical characteristics. Spectroscopic methods, including IR, NMR, and mass spectrometry, are instrumental in characterizing these properties and providing insights into the molecular configurations of thiadiazole derivatives.
Chemical Properties Analysis
Thiadiazole derivatives exhibit a range of chemical properties, including the ability to form complexes with metals, participate in hydrogen bonding, and undergo various organic reactions. Their chemical stability, electronic properties, and reactivity make them subjects of interest in the development of pharmaceuticals, materials science, and as intermediates in organic synthesis. The electronic transition from the ground state to the excited state in these molecules is mainly associated with π⋯π transitions, indicating their potential applications in optoelectronic devices (Dani et al., 2013).
Applications De Recherche Scientifique
Anticancer Applications
A significant body of research highlights the anticancer potential of thiadiazole derivatives. These compounds have shown promising results against various cancer cell lines. For instance, a study presented the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents. Specifically, compounds showed notable anticancer activity against hepatocellular carcinoma cell lines, suggesting a promising direction for future anticancer therapies (Gomha et al., 2017). Another study focused on the microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, evaluating their anticancer activity across multiple human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This research highlighted several compounds with promising GI50 values, indicating potential efficacy in cancer treatment (Tiwari et al., 2017).
Antimicrobial Applications
Thiadiazole derivatives have also been studied for their antimicrobial properties. For example, new heterocycles containing the 1,3,4-thiadiazole moiety were synthesized and evaluated for their antimicrobial activity. Some members of this series displayed promising activities against tested microorganisms, indicating their potential as antimicrobial agents (Farghaly et al., 2011).
Anticonvulsant Applications
Research into the anticonvulsant properties of thiadiazole derivatives has produced encouraging results. A study synthesized 3-[[5-(alkylbenzylideneamino)-1,3,4-thiadiazol-2-yl]methylamino-2]-methyl-6-monosubstitutedquinazolin-4(3H)-ones, which were evaluated for their anticonvulsant activity. This research identified several compounds with potent anticonvulsant effects, highlighting the potential of thiadiazole derivatives in the treatment of convulsive disorders (Archana et al., 2002).
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazole derivatives can vary greatly depending on their structure and the type of biological activity they exhibit. For example, some 1,3,4-thiadiazole derivatives have been found to inhibit the urease enzyme, which is critical for the survival of certain bacteria .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-9-14-15-12(18-9)17-8-7-11(16)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQLNFCYIXIEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)
![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)
![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)
![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)

